molecular formula C7H8BrNO B1519322 5-Bromo-3-methoxy-2-methylpyridine CAS No. 1150617-80-3

5-Bromo-3-methoxy-2-methylpyridine

Cat. No. B1519322
CAS RN: 1150617-80-3
M. Wt: 202.05 g/mol
InChI Key: FAWLCNSUYFGYMF-UHFFFAOYSA-N
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Description

5-Bromo-3-methoxy-2-methylpyridine is an important intermediate in organic synthesis with many applications, such as pharmaceutical intermediate, organic synthesis, organic solvent, production of dyes, pesticide, and spice . It is also used as a ligand for central nicotinic acetylcholine receptor .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C7H8BrNO . The molecular weight is 188.02 .


Physical And Chemical Properties Analysis

This compound has a refractive index of n20/D 1.555 (lit.), a boiling point of 80 °C/12 mmHg (lit.), and a density of 1.453 g/mL at 25 °C (lit.) .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • 5-Bromo-3-methoxy-2-methylpyridine has been utilized in the synthesis of complex chemical structures. Hirokawa, Horikawa, and Kato (2000) described its efficient synthesis as part of a potent dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonist (Hirokawa, Horikawa, & Kato, 2000).
  • Sośnicki (2009) reported its use in the synthesis of 5-functionalised -2-methoxypyridines and their transformation to bicyclic δ-Lactams (Sośnicki, 2009).
  • Morgentin et al. (2009) demonstrated the compound's role in the synthesis of 5-hydroxy-pyridin- and pyrimidin-2-yl acetates, highlighting its versatility in large-scale synthesis (Morgentin et al., 2009).

Potential in Photodynamic Therapy

  • Pişkin, Canpolat, and Öztürk (2020) explored the use of a derivative of this compound in the synthesis of new zinc phthalocyanine compounds with high singlet oxygen quantum yield, which are significant for Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Role in Preparing Metal-complexing Molecular Rods

  • Schwab, Fleischer, and Michl (2002) utilized this compound in efficient syntheses of bipyridines and bipyrimidines, useful for the preparation of metal-complexing molecular rods (Schwab, Fleischer, & Michl, 2002).

Involvement in Novel Pyridine Derivative Synthesis

  • Ahmad et al. (2017) described a Suzuki cross-coupling reaction using this compound to synthesize novel pyridine derivatives, demonstrating its potential in creating compounds with various biological activities (Ahmad et al., 2017).

Safety and Hazards

5-Bromo-3-methoxy-2-methylpyridine is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3. It may cause respiratory irritation. Personal protective equipment such as dust masks type N95 (US), eyeshields, and gloves are recommended when handling this chemical .

Biochemical Analysis

Biochemical Properties

5-Bromo-3-methoxy-2-methylpyridine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a building block for the β-alanine moiety of an αvβ3 antagonist and for the synthesis of a potent and selective somatostatin sst 3 receptor antagonist . These interactions suggest that this compound may influence various biochemical pathways, particularly those involving receptor binding and enzyme inhibition.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to interact with somatostatin receptors, which play a crucial role in regulating hormone secretion and cell proliferation . By modulating these pathways, this compound can impact cellular activities such as growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of its use. For instance, its role as a building block for receptor antagonists suggests that it may inhibit receptor activity by binding to the receptor sites and preventing the natural ligand from interacting . This inhibition can lead to changes in gene expression and downstream signaling pathways, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under normal laboratory conditions . Its degradation products and their potential impacts on cells need to be carefully monitored in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects by modulating specific biochemical pathways. At higher doses, it could potentially cause toxic or adverse effects. For instance, high doses of this compound might lead to enzyme inhibition beyond the desired level, resulting in unintended cellular responses . Therefore, determining the optimal dosage is critical for its safe and effective use in research.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms. These interactions can affect metabolic flux and metabolite levels within cells . Understanding these pathways is essential for elucidating the compound’s overall impact on cellular metabolism and function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . For example, its interaction with membrane transporters can influence its uptake and distribution across cell membranes, affecting its bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can impact its interactions with biomolecules and its overall effectiveness in modulating cellular processes.

properties

IUPAC Name

5-bromo-3-methoxy-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-5-7(10-2)3-6(8)4-9-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAWLCNSUYFGYMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80653932
Record name 5-Bromo-3-methoxy-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80653932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1150617-80-3
Record name 5-Bromo-3-methoxy-2-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150617-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-3-methoxy-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80653932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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